2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide
Description
The compound features a tert-butyl urea substituent at the 5-position of the thiadiazole ring and a thioether-linked acetamide group with an isopropyl moiety at the N-terminal (Fig. 1). This structure combines lipophilic (tert-butyl) and hydrogen-bonding (urea and acetamide) groups, which are critical for interactions with biological targets such as enzymes or receptors.
Molecular Formula: Estimated as C14H20N6O2S2 (based on derivatives in –15).
Key Features:
- N-isopropylacetamide: Contributes to solubility and target affinity via hydrogen bonding.
Properties
IUPAC Name |
2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N5O2S2/c1-7(2)13-8(18)6-20-11-17-16-10(21-11)14-9(19)15-12(3,4)5/h7H,6H2,1-5H3,(H,13,18)(H2,14,15,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHPRANLXCPPQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CSC1=NN=C(S1)NC(=O)NC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide typically involves multiple steps, starting from readily available precursors
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions.
Introduction of tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides in the presence of a strong base.
Coupling with Isopropylacetamide: The final step involves the coupling of the thiadiazole derivative with isopropylacetamide using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide involves its interaction with specific molecular targets. The thiadiazole ring and the tert-butyl group play crucial roles in its binding affinity and specificity. The compound may inhibit certain enzymes or receptors, leading to its biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : The tert-butyl urea group in the target compound likely increases metabolic stability compared to benzylthio or chlorophenyl substituents . However, electron-withdrawing groups (e.g., nitro in ) may enhance electrophilic reactivity for enzyme inhibition.
- Melting Points : Derivatives with aromatic R2 groups (e.g., 5e in ) exhibit higher melting points (132–170°C), suggesting stronger crystalline packing vs. aliphatic R2 groups (e.g., isopropyl).
- Biological Activity : Urea-linked thiadiazoles (e.g., ) show potent anticonvulsant activity, while acetamide derivatives (e.g., ) are explored for cytotoxicity. The isopropyl group in the target compound may balance solubility and target affinity.
Comparison with Analogues :
- Derivatives in (e.g., 5e–5m) use phenoxy or benzylthio groups, achieving yields of 68–88% .
- Urea-substituted thiadiazoles () require precise stoichiometry for urea bond formation, with ED50 values correlating with substituent electronic profiles .
Pharmacological and Toxicological Profiles
Biological Activity
The compound 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide is a complex organic molecule featuring a thiadiazole ring, a thioether linkage, and a urea functional group. Its unique structural characteristics contribute to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 401.5 g/mol. The presence of the tert-butyl group enhances its hydrophobicity and steric bulk, potentially influencing its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 401.5 g/mol |
| Structure | Structure |
Anticancer Activity
Preliminary investigations into related compounds suggest that they may possess anticancer properties. For instance, derivatives of thiadiazoles have been reported to exhibit cytotoxic effects against tumorigenic cell lines. The mechanism is believed to involve modulation of cellular pathways relevant to proliferation and apoptosis .
In a comparative study, certain derivatives demonstrated selective cytotoxicity against cancer cell lines while sparing normal cells, indicating their therapeutic potential .
Anti-inflammatory Effects
The compound's structure suggests possible anti-inflammatory activity. Research on similar compounds indicates that they may interact with specific enzymes or receptors involved in inflammatory pathways. This could position the compound as a candidate for further exploration in treating inflammatory diseases.
While specific mechanisms for this compound remain largely unexplored, it is hypothesized that the compound may act by inhibiting key enzymes or modulating receptor activities. This aligns with findings from studies on structurally similar compounds that have demonstrated interactions with biological targets leading to various therapeutic effects.
Case Studies and Research Findings
- Antimicrobial Activity : A study on related thiadiazole compounds found that several exhibited minimal inhibitory concentrations (MICs) as low as 50 µg/mL against tested organisms, highlighting their potential as antimicrobial agents .
- Cytotoxicity Testing : In vitro tests on similar compounds showed selective cytotoxicity against tumorigenic cell lines with varying efficacy (EC50 values ranging from 28 ng/mL to 290 ng/mL), indicating promising anticancer activity .
- Inflammatory Pathways : Compounds derived from thiadiazoles have been shown to inhibit inflammatory mediators in cellular assays, suggesting potential therapeutic applications in managing inflammatory conditions.
Q & A
Q. What established synthetic routes are available for 2-((5-(3-(tert-butyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-isopropylacetamide?
The compound can be synthesized via multi-step reactions involving:
- Thiadiazole core formation : Reacting substituted thiosemicarbazides with POCl₃ under reflux (90°C, 3 hours), as demonstrated for analogous 1,3,4-thiadiazole derivatives .
- Acetamide coupling : Refluxing intermediates (e.g., 5-aryl-1,3,4-thiadiazole-2-thiols) with acetamide precursors in acetone using K₂CO₃ as a base (6–8 hours), followed by recrystallization from ethanol .
- Ureido functionalization : Introducing the tert-butyl ureido group via carbodiimide-mediated coupling, with purification via column chromatography .
Q. What spectroscopic and crystallographic methods validate the compound’s structure?
- ¹H/¹³C NMR : Assign protons and carbons in CDCl₃ or DMSO-d₆ (e.g., tert-butyl group at δ ~1.3 ppm, thiadiazole protons at δ ~7.5–8.5 ppm) .
- X-ray crystallography : Resolve molecular conformation (e.g., bond angles, torsion) as shown for structurally related N-arylthiadiazole derivatives .
- Mass spectrometry (ESI/HRMS) : Confirm molecular weight (e.g., [M+H]+ ion) .
Q. What purification strategies are effective post-synthesis?
- Recrystallization : Use ethanol or DMSO/water mixtures (2:1 v/v) to isolate high-purity crystals .
- Column chromatography : Optimize with silica gel and gradients of ethyl acetate/hexane (e.g., 20–50% ethyl acetate) .
- pH-driven precipitation : Adjust to pH 8–9 with ammonia to precipitate thiadiazole intermediates .
Advanced Research Questions
Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved?
- 2D NMR (COSY, HSQC) : Assign overlapping signals by correlating proton-proton and proton-carbon couplings .
- Computational validation : Compare experimental NMR shifts with density functional theory (DFT)-predicted values using solvents like chloroform in Gaussian 09 .
- X-ray validation : Resolve ambiguities by confirming bond lengths and angles (e.g., thiadiazole ring planarity) .
Q. How can reaction yields be optimized for large-scale synthesis?
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) vs. acetone for improved solubility of intermediates .
- Catalyst/base optimization : Replace K₂CO₃ with Et₃N or DBU to enhance nucleophilic thiol-acetamide coupling .
- Microwave-assisted synthesis : Reduce reaction time from hours to minutes (e.g., 30 minutes at 100°C) for thiadiazole ring closure .
Q. What methodologies assess environmental persistence and ecotoxicity?
- Hydrolysis/photolysis studies : Expose the compound to UV light (λ = 254 nm) and analyze degradation via HPLC-MS .
- Log P determination : Measure octanol-water partitioning using shake-flask methods to predict bioaccumulation .
- Microbial degradation assays : Incubate with soil microbiota (28°C, 14 days) and quantify residual compound via LC-TOF .
Q. How can bioactivity against enzymatic targets be systematically evaluated?
- In vitro enzyme assays : Test acetylcholinesterase (AChE) inhibition using Ellman’s method (IC₅₀ determination) .
- Molecular docking : Simulate binding interactions with AutoDock Vina (e.g., thiadiazole moiety’s role in active-site π-π stacking) .
- Kinetic studies : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
Data Contradiction Analysis
Q. How to address discrepancies between computational and experimental solubility data?
- Solvent parameter adjustment : Refine COSMO-RS models by incorporating explicit hydrogen-bonding terms for DMSO/water mixtures .
- Experimental validation : Use dynamic light scattering (DLS) to detect aggregation at high concentrations .
Q. Why do X-ray structures show conformational flexibility in the thiadiazole-ureido linkage?
- Temperature-dependent crystallography : Collect data at 100 K vs. 298 K to assess thermal motion .
- Torsional energy profiling : Calculate rotational barriers (MP2/cc-pVDZ) to explain observed dihedral angles .
Methodological Resources
- Synthetic protocols :
- Structural characterization :
- Environmental fate studies :
- Bioactivity evaluation :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
